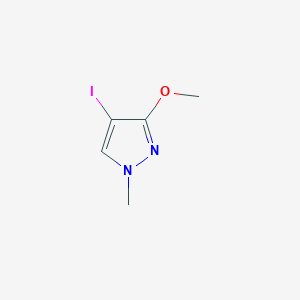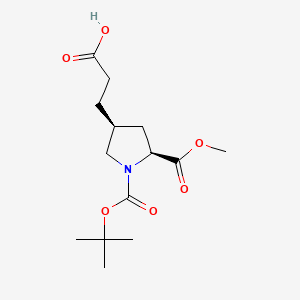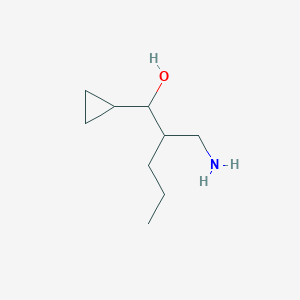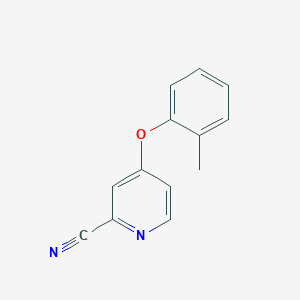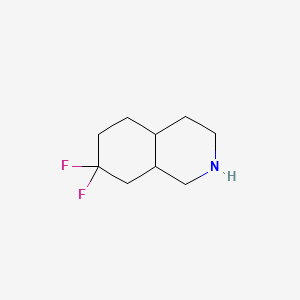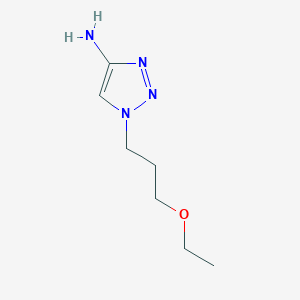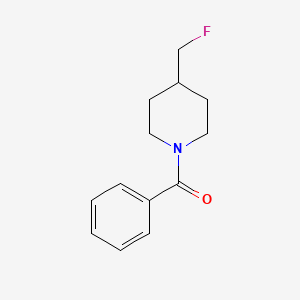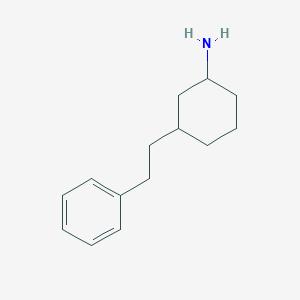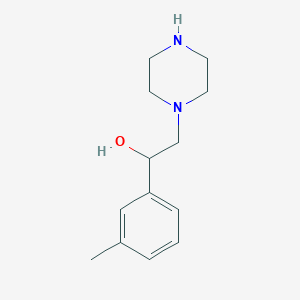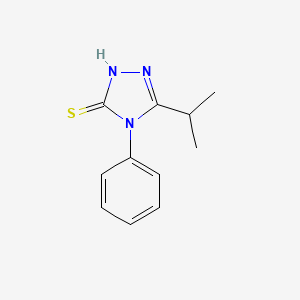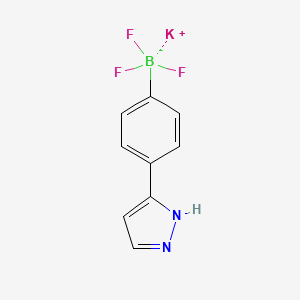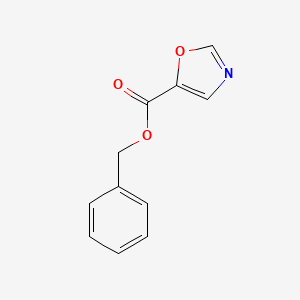
Benzyl 1,3-oxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 1,3-oxazole-5-carboxylate is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Synthetic Routes and Reaction Conditions:
Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base to form oxazoles.
Palladium-Catalyzed Arylation: This method allows for the direct arylation of oxazoles using palladium catalysts and aryl halides.
Cycloisomerization of Propargyl Amides: This method involves the cycloisomerization of propargyl amides to form oxazoles.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as the Van Leusen oxazole synthesis, which can be optimized for high yield and purity using continuous flow reactors and automated synthesis platforms .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The compound can participate in substitution reactions, particularly at the C-2 and C-5 positions of the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and copper nitrate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and aryl halides are commonly employed for arylation reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the oxazole ring.
Reduction Products: Saturated heterocycles.
Substitution Products: Arylated oxazoles.
科学的研究の応用
Benzyl 1,3-oxazole-5-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Benzyl 1,3-oxazole-5-carboxylate involves its interaction with various molecular targets and pathways:
類似化合物との比較
Benzoxazole: Similar in structure but contains a benzene ring fused to an oxazole ring.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the five-membered ring.
Uniqueness: Benzyl 1,3-oxazole-5-carboxylate is unique due to its specific substitution pattern and the presence of a benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other oxazole derivatives .
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
benzyl 1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H9NO3/c13-11(10-6-12-8-15-10)14-7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
InChIキー |
DUKHWMFWRUFJRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)
